1-(2-Methylpropyl)imidazolidine-2,4,5-trione
Description
1-(2-Methylpropyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is also known by its IUPAC name, 1-isobutyl-2,4,5-imidazolidinetrione . This compound is characterized by its imidazolidine ring structure, which contains three carbonyl groups at positions 2, 4, and 5. It is a white crystalline powder with a melting point of 140-145°C .
Properties
IUPAC Name |
1-(2-methylpropyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNATUOTSZSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methylpropyl)imidazolidine-2,4,5-trione involves several steps. One common method includes the reaction of isobutylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4,5-trione structure . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Methylpropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylpropyl)imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methylpropyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-(2-Ethylpropyl)imidazolidine-2,4,5-trione: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Methylbutyl)imidazolidine-2,4,5-trione: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituent groups and the resulting chemical and biological properties .
Biological Activity
1-(2-Methylpropyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₃N₂O₃ and features an imidazolidine core with a trione functional group. Its structure allows for various chemical interactions, which are critical for its biological activity.
The compound primarily functions as an enzyme inhibitor , particularly targeting soluble epoxide hydrolase (sEH). The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and catalytic activity. Molecular docking studies have indicated that the trione moiety forms new bonds with sEH, enhancing its inhibitory potency compared to other compounds .
Biological Activities
This compound exhibits a range of biological activities:
- Enzyme Inhibition : It has been shown to inhibit sEH with varying potencies. For instance, some derivatives exhibited IC₅₀ values ranging from 0.4 nM to 8.4 μM .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential use in treating neurodegenerative diseases like Alzheimer's .
Table 1: Inhibition Potency of this compound Derivatives
| Compound | IC₅₀ (μM) | Solubility (mg/mL) | Notes |
|---|---|---|---|
| This compound | 8.4 | High | Less potent than corresponding ureas |
| 1c | 0.4 | Moderate | Comparable potency to urea derivatives |
| 1k | 8.4 | Low | Least active among tested compounds |
Table 2: Comparison of Biological Activities
| Activity Type | Compound | Activity Level |
|---|---|---|
| Acetylcholinesterase Inhibition | This compound | High |
| Antimicrobial | Various strains | Moderate to High |
| Neuroprotective | In vitro studies | Promising |
Case Studies
- Enzyme Inhibition Study : A series of experiments evaluated the inhibitory effects of various imidazolidine derivatives on sEH. The study found that while most derivatives were less potent than traditional urea-based inhibitors, they offered improved solubility which is crucial for formulation in therapeutic applications .
- Neuroprotective Effects : Research on cholinesterase inhibitors highlighted that certain derivatives of imidazolidine-2,4,5-triones demonstrated superior inhibition compared to standard drugs like rivastigmine. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-Methylpropyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions using precursors like imidazolidine derivatives and alkyl halides. Computational methods, such as Density Functional Theory (DFT), are critical for optimizing reaction pathways and predicting intermediate stability . Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied and monitored using thin-layer chromatography (TLC) or in situ spectroscopic techniques (e.g., NMR) to track intermediate formation . Quantum chemical calculations can narrow down optimal parameters, reducing trial-and-error experimentation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?
- Methodological Answer : X-ray crystallography provides definitive bond-length and angle data for the imidazolidine core, particularly for resolving stereochemical ambiguities . Complementary techniques include:
- FT-IR : To confirm carbonyl (C=O) and amine (N-H) functional groups.
- NMR : and spectra for verifying substituent positions (e.g., 2-methylpropyl group).
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction yield data under varying conditions?
- Methodological Answer : Discrepancies in yields often arise from unaccounted side reactions or solvent effects. Quantum mechanical reaction path searches (e.g., using Gaussian or ORCA software) model energy barriers for competing pathways, identifying dominant mechanisms . For example, solvent polarity can be simulated via implicit solvation models (e.g., PCM) to predict solvolysis side reactions. Experimental validation through kinetic studies (e.g., Arrhenius plots) can reconcile computational predictions with empirical data .
Q. What strategies are recommended for designing imidazolidine-based derivatives with enhanced reactivity or biological activity?
- Methodological Answer : Substituent effects can be systematically explored using:
- Structure-Activity Relationship (SAR) Studies : Replace the 2-methylpropyl group with electron-withdrawing/donating groups (e.g., trifluoromethyl, hydroxyl) to modulate electrophilicity.
- Molecular Docking : Screen derivatives against enzyme targets (e.g., kinases) to prioritize candidates for synthesis .
- Hammett Plots : Quantify electronic effects of substituents on reaction rates .
Q. How can process control and reactor design improve scalability for imidazolidine trione synthesis?
- Methodological Answer : Continuous-flow reactors enhance reproducibility by maintaining precise temperature and mixing conditions, minimizing exothermic runaway reactions. Key considerations include:
- Residence Time Distribution (RTD) Analysis : To optimize flow rates and prevent byproduct formation.
- In-Line Analytics : UV-Vis or Raman spectroscopy for real-time monitoring of intermediate concentrations .
- Scale-Up Simulations : Computational fluid dynamics (CFD) to predict heat/mass transfer limitations .
Data Analysis and Optimization
Q. What statistical approaches are effective for analyzing contradictory bioactivity data across studies?
- Methodological Answer : Meta-analysis frameworks (e.g., random-effects models) account for variability in assay conditions (e.g., cell lines, solvent carriers). Principal Component Analysis (PCA) can identify confounding variables (e.g., pH, incubation time) contributing to discrepancies . For enzyme inhibition studies, use Michaelis-Menten kinetics to standardize IC values across datasets .
Q. How do solvent and catalyst selection influence the stereochemical outcomes of imidazolidine trione reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, favoring specific stereoisomers. Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity—screen using combinatorial libraries and circular dichroism (CD) for optical activity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
